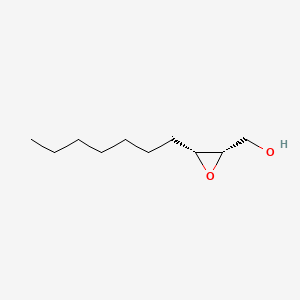
(2S-cis)-Epoxydecenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S-cis)-Epoxydecenol: is an organic compound characterized by the presence of an epoxide group and a decenol backbone. This compound is notable for its chiral nature, which means it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. The “2S-cis” configuration indicates the specific spatial arrangement of the atoms in the molecule, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S-cis)-Epoxydecenol typically involves the epoxidation of a suitable precursor, such as a decenol derivative. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield and purity, often requiring precise control of reaction conditions and the use of high-efficiency separation techniques to isolate the desired product. Continuous flow reactors and advanced purification methods such as chromatography may be employed to achieve the necessary scale and quality .
化学反应分析
Types of Reactions: (2S-cis)-Epoxydecenol can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of functionalized compounds, depending on the nucleophile employed .
科学研究应用
Chemistry: In chemistry, (2S-cis)-Epoxydecenol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds, which are important in various fields of research and industry.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs with improved efficacy and reduced side effects .
Industry: Industrially, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products .
作用机制
The mechanism of action of (2S-cis)-Epoxydecenol involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used .
相似化合物的比较
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: This compound also features a chiral center and an epoxide group, making it structurally similar to (2S-cis)-Epoxydecenol.
Thionated Perylenediimides: These compounds contain sulfur atoms in place of oxygen in their structure, leading to different electronic properties and reactivity.
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the decenol backbone. This unique combination of features gives it distinct chemical and biological properties, making it valuable for a wide range of applications in research and industry .
属性
CAS 编号 |
107033-43-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
[(2S,3R)-3-heptyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI 键 |
MZPZDPXPQAQGJD-ZJUUUORDSA-N |
手性 SMILES |
CCCCCCC[C@@H]1[C@@H](O1)CO |
规范 SMILES |
CCCCCCCC1C(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



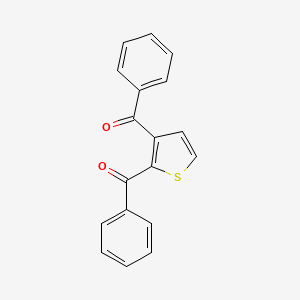
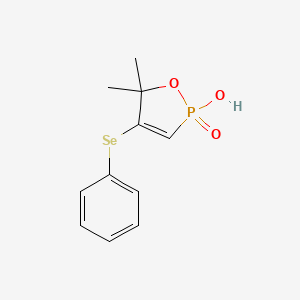

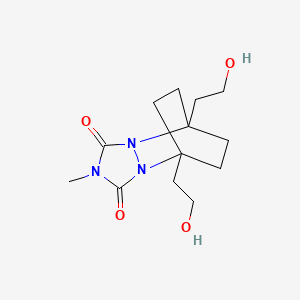
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)

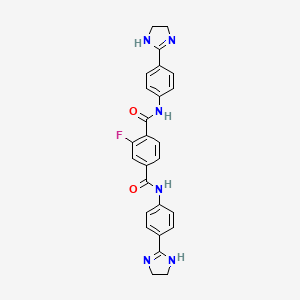
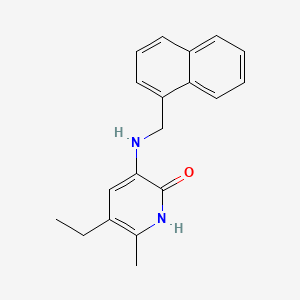
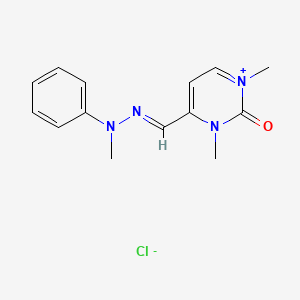
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
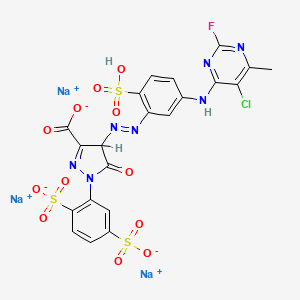
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

